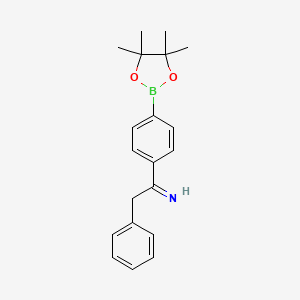

4-(Benzyl)iminomethylphenylboronic acid pinacol ester

描述

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C20H24BNO2 and a molecular weight of 321.22 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique reactivity and stability.

作用机制

Target of Action

Compounds containing boronic acid pinacol esters are often used in organic synthesis, particularly in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid pinacol ester group in the compound can undergo transmetalation with a palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis to create biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds, which have numerous applications in pharmaceuticals and organic materials .

Action Environment

The efficacy and stability of this compound, like many used in organic synthesis, can be influenced by various environmental factors. These can include the presence of a suitable catalyst (such as palladium for the Suzuki-Miyaura reaction), the temperature and pressure of the reaction conditions, and the presence of any potential interfering substances .

生化分析

Biochemical Properties

2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can participate in the borylation of benzylic C-H bonds in the presence of palladium catalysts, forming pinacol benzyl boronate . Additionally, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Cellular Effects

The effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with specific proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity.

准备方法

The synthesis of 4-(Benzyl)iminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-formylphenylboronic acid with benzylamine, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反应分析

4-(Benzyl)iminomethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into boronate esters.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and materials science .

科学研究应用

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility:

Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Research into boron-containing compounds for cancer therapy and other medical applications often involves this ester.

相似化合物的比较

Similar compounds to 4-(Benzyl)iminomethylphenylboronic acid pinacol ester include other boronic acid pinacol esters such as:

- 4-Aminophenylboronic acid pinacol ester

- 4-Carboxylphenylboronic acid pinacol ester

- 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester

Compared to these compounds, this compound is unique due to its specific functional groups, which provide distinct reactivity and stability profiles. This uniqueness makes it particularly valuable in specialized synthetic applications and research contexts.

生物活性

4-(Benzyl)iminomethylphenylboronic acid pinacol ester (BPBAP) is an organoboron compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a boron atom linked to an aromatic ring and an iminomethyl group. This article aims to explore the biological activity of BPBAP, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 321.22 g/mol

- Appearance : Colorless to pale yellow liquid

- Purity : >97% (GC)

Target of Action

BPBAP primarily functions as a reagent in the Suzuki-Miyaura cross-coupling reaction, a vital method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for synthesizing biaryl compounds, which are integral to many pharmaceutical agents.

Mode of Action

The compound acts through its boronic acid moiety, allowing it to form reversible covalent bonds with diols and other nucleophiles. This property is essential for its role as an enzyme inhibitor or activator, influencing various biochemical pathways.

Cellular Effects

BPBAP has been shown to affect cellular processes significantly. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. For example, studies indicate that it can alter the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, BPBAP interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are critical for its role in organic synthesis and potential therapeutic applications .

Subcellular Localization

The localization of BPBAP within cells is crucial for its biological activity. The compound is directed to specific organelles through targeting signals, which may enhance its efficacy in modulating cellular functions.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that BPBAP can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cyclooxygenase (COX) enzymes suggests potential anti-inflammatory properties .

- Synthesis of Bioactive Molecules : BPBAP has been utilized in synthesizing various biologically active compounds, including potential drug candidates targeting cancer and other diseases .

- Therapeutic Applications : Investigations into boron-containing compounds have indicated their potential utility in cancer therapy due to their ability to target tumor cells selectively.

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Suzuki-Miyaura cross-coupling | Enzyme inhibition; potential anti-inflammatory effects |

| Other Boronic Acid Derivatives | Various (e.g., enzyme inhibition) | Anticancer properties; modulation of metabolic pathways |

属性

IUPAC Name |

2-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)17-12-10-16(11-13-17)18(22)14-15-8-6-5-7-9-15/h5-13,22H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZWCUHWWFUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。